1,1-Dioxo-tétrahydro-thiopyran-4-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Structure

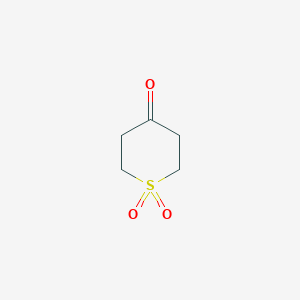

The molecular formula of 1,1-Dioxo-tetrahydro-thiopyran-4-one is CHOS. The compound features a dioxo group and a tetrahydrothiopyran structure, contributing to its unique chemical reactivity and biological activity.

Organic Synthesis

1,1-Dioxo-tetrahydro-thiopyran-4-one serves as an important intermediate in the synthesis of various organic compounds. Key applications include:

- Synthesis of Stable Free Nitroxyl Radicals : Used in creating stable radical species for studies in radical chemistry.

- Photosensitive Semiconductors : Acts as a precursor in developing materials for electronic devices.

- Electrochromic Materials : Utilized in the production of materials that change color when an electric charge is applied.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development:

- Antitumor Activity : Derivatives have shown effectiveness against various cancer cell lines. For instance, studies indicated dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Properties : Demonstrated antibacterial and antifungal activities against pathogenic microorganisms.

- Antiparasitic Effects : In vitro studies against Trypanosoma brucei and Trypanosoma cruzi show significant efficacy while maintaining low cytotoxicity towards human cells.

Material Science

1,1-Dioxo-tetrahydro-thiopyran-4-one is also employed in the preparation of synthetic juvenile hormones and pheromones, as well as polypropionate fragments, which are precursors for natural product analogs.

Antitumor Activity

A study evaluated the cytotoxic effects of derivatives against human cancer cell lines. The results indicated significant potency with lower IC50 values than traditional chemotherapeutics, highlighting its potential as an anticancer agent.

Antiparasitic Activity

In comparative studies against T. brucei and T. cruzi, derivatives exhibited high efficacy while showing reduced toxicity to human fibroblasts. This suggests a favorable safety profile for therapeutic use.

Biochemical Mechanisms

The compound's biological activity may stem from its ability to inhibit key enzymes involved in cellular signaling pathways:

- Phosphodiesterase Inhibition : Potentially modulates cellular processes related to signal transduction.

- β-secretase (BACE1) Inhibition : Implicated in the development of neurodegenerative diseases like Alzheimer's.

Méthodes De Préparation

The synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one typically involves the oxidation of tetrahydrothiopyran. One common method includes heating tetrahydrothiopyran with hydrogen peroxide, which results in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar oxidative processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,1-Dioxo-tetrahydro-thiopyran-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.

Reduction: It can be reduced to form tetrahydrothiopyran-4-one.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 1,1-Dioxo-tetrahydro-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfone group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

1,1-Dioxo-tetrahydro-thiopyran-4-one can be compared to other sulfur-containing heterocycles, such as:

Tetrahydrothiopyran-4-one: Lacks the sulfone group, making it less reactive.

Thiopyran-4-one: Contains a sulfur atom in a different oxidation state, leading to different chemical properties.

Tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with an additional carboxylic acid group, which alters its reactivity and applications .

The unique presence of the 1,1-dioxide group in 1,1-Dioxo-tetrahydro-thiopyran-4-one distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Activité Biologique

1,1-Dioxo-tetrahydro-thiopyran-4-one, also known as tetrahydrothiopyran-4-one 1,1-dioxide, is an organic sulfur compound with significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of 1,1-dioxo-tetrahydro-thiopyran-4-one, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 148.18 g/mol

- CAS Number : 17396-35-9

- Physical Properties : Predicted melting point of approximately 385.2 °C and density around 1.352 g/cm³ .

The biological activity of 1,1-dioxo-tetrahydro-thiopyran-4-one is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase and β-secretase (BACE1), which are crucial in cellular signaling and the pathogenesis of diseases such as Alzheimer's .

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity comparable to ascorbic acid, suggesting a role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

1,1-Dioxo-tetrahydro-thiopyran-4-one has demonstrated notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains and fungi. For instance, derivatives have been synthesized that show enhanced antibacterial activity while exhibiting lower toxicity towards human cells compared to their parent compounds .

Anticancer Activity

The compound's derivatives have been evaluated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines while minimizing cytotoxic effects on normal cells. This selective toxicity is attributed to the electrophilic nature of the compound, which can form adducts with critical cellular thiols .

Case Studies

Synthesis and Derivatives

The synthesis of 1,1-dioxo-tetrahydro-thiopyran-4-one typically involves the oxidation of tetrahydrothiopyran using hydrogen peroxide or other oxidizing agents. This process yields various derivatives that can be further modified to enhance biological activity or reduce toxicity .

Propriétés

IUPAC Name |

1,1-dioxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMQGQAAHOGFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294266 | |

| Record name | 1lambda~6~-Thiane-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-35-9 | |

| Record name | 1,1-Dioxothian-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17396-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1lambda~6~-Thiane-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dioxothian-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.